molecular formula C22H28O B8640449 1-(4'-Octyl-biphenyl-4-yl)-ethanone

1-(4'-Octyl-biphenyl-4-yl)-ethanone

Cat. No.: B8640449
M. Wt: 308.5 g/mol
InChI Key: NLMDQDFMICZCNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4'-Octyl-biphenyl-4-yl)-ethanone is a biphenyl-derived compound featuring an ethanone (acetyl) group at the 4-position of one benzene ring and an octyl (C₈H₁₇) substituent at the 4'-position of the adjacent ring.

Comparison with Similar Compounds

Structural Analogues with Shorter Alkyl Chains

Compounds with shorter alkyl chains, such as 1-(4'-Ethyl-biphenyl-4-yl)-ethanone (C₂₁H₁₈O, MW = 286.14 g/mol ), exhibit reduced molecular weight and altered physicochemical properties. For example:

  • Boiling Points: The unsubstituted biphenyl ethanone, 1-[1,1'-biphenyl]-4-yl-ethanone (C₁₄H₁₂O), has a boiling point of 598–600 K . The octyl derivative is expected to have a higher boiling point (~650 K, inferred) due to increased molecular weight and stronger van der Waals forces.
  • Melting Points : The unsubstituted compound melts at 393–394 K , while the octyl derivative likely has a lower melting point (~350 K, inferred) due to disrupted crystal packing from the bulky alkyl chain.
  • Solubility: Longer alkyl chains enhance lipophilicity. The octyl derivative is less soluble in polar solvents (e.g., water) compared to ethyl or methyl analogues but more soluble in non-polar media.

Biphenyl Ethanones with Different Substituents

  • 1-(4'-Methyl-biphenyl-4-yl)ethanone (C₁₅H₁₄O, MW = 210.26 g/mol ): The methyl group reduces steric hindrance compared to octyl, leading to higher crystallinity and melting points. However, its lower molecular weight results in weaker intermolecular forces and lower boiling points.
  • 1-([1,1'-Biphenyl]-4-yl)pentan-1-one (C₁₉H₂₀O, MW = 264.36 g/mol ): A longer ketone chain (pentanone vs. ethanone) increases molecular weight and hydrophobicity but may reduce reactivity in electrophilic substitutions due to steric effects.

Impact of Ketone Chain Length

The ethanone group (C=O) is electron-withdrawing, directing electrophilic substitutions to specific positions on the biphenyl system. The octyl substituent, being electron-donating via induction (though weakly due to distance), minimally affects electronic properties but significantly influences solubility and phase behavior.

Data Tables

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (K) Melting Point (K) Solubility Characteristics
1-(4'-Octyl-biphenyl-4-yl)-ethanone C₂₂H₂₈O 308.44 (calculated) ~650 (inferred) ~350 (inferred) Low in polar solvents
1-(4'-Ethyl-biphenyl-4-yl)-ethanone C₂₁H₁₈O 286.14 Data unavailable Data unavailable Moderate in polar solvents
1-[1,1'-biphenyl]-4-yl-ethanone C₁₄H₁₂O 196.24 (calculated) 598–600 393–394 High in polar solvents
1-(4'-Methyl-biphenyl-4-yl)ethanone C₁₅H₁₄O 210.26 (calculated) Data unavailable Data unavailable Low in polar solvents

Properties

Molecular Formula

C22H28O

Molecular Weight

308.5 g/mol

IUPAC Name

1-[4-(4-octylphenyl)phenyl]ethanone

InChI

InChI=1S/C22H28O/c1-3-4-5-6-7-8-9-19-10-12-21(13-11-19)22-16-14-20(15-17-22)18(2)23/h10-17H,3-9H2,1-2H3

InChI Key

NLMDQDFMICZCNT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.